Cas no 32798-38-2 (1,4-diaminobutane-2,3-diol)

1,4-diaminobutane-2,3-diol 化学的及び物理的性質
名前と識別子
-
- 2,3-Butanediol, 1,4-diamino-
- 1,4-Diamino-2,3-dihydroxybutane
- 1,4-diaminobutane-2,3-diol
-
- MDL: MFCD19203258
- インチ: 1S/C4H12N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2,5-6H2
- InChIKey: HYXRUUHQXNAFAJ-UHFFFAOYSA-N
- ほほえんだ: NCC(C(CN)O)O
じっけんとくせい
- 密度みつど: 1.230±0.06 g/cm3(Predicted)
- ゆうかいてん: 180 °C (sublm)
- ふってん: 327.2±37.0 °C(Predicted)
- 酸性度係数(pKa): 11.74±0.35(Predicted)
1,4-diaminobutane-2,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008243-0.5g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-2008243-10.0g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 10g |
$3622.0 | 2023-06-02 | ||
Enamine | EN300-2008243-0.25g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-2008243-5.0g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 5g |
$2443.0 | 2023-06-02 | ||
Enamine | EN300-2008243-10g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-2008243-5g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-2008243-0.05g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-2008243-0.1g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-2008243-1g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-2008243-1.0g |
1,4-diaminobutane-2,3-diol |
32798-38-2 | 1g |
$842.0 | 2023-06-02 |
1,4-diaminobutane-2,3-diol 関連文献
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
1,4-diaminobutane-2,3-diolに関する追加情報
Comprehensive Guide to 1,4-Diaminobutane-2,3-diol (CAS No. 32798-38-2): Properties, Applications, and Innovations
1,4-Diaminobutane-2,3-diol (CAS No. 32798-38-2) is a versatile organic compound with a unique molecular structure, combining both amine and hydroxyl functional groups. This diol-amine hybrid has garnered significant attention in pharmaceutical, biochemical, and material science research due to its potential as a chiral building block and multifunctional linker. Its systematic name, 2,3-dihydroxy-1,4-butanediamine, reflects its symmetrical diol and diamine configuration, which enables diverse reactivity patterns.
In recent years, the demand for specialty diamines and polyol derivatives like 1,4-diaminobutane-2,3-diol has surged, driven by trends in green chemistry and sustainable synthesis. Researchers frequently search for "biodegradable amine compounds" or "non-toxic diol applications," aligning with this compound's eco-friendly potential. Its ability to form hydrogen-bonded networks makes it valuable for designing self-assembling materials, a hot topic in nanotechnology forums.
The stereochemistry of 1,4-diaminobutane-2,3-diol (CAS No. 32798-38-2) is particularly intriguing. As a C2-symmetric molecule, it exists in three stereoisomeric forms: (2R,3R)-, (2S,3S)-, and the meso form. This property fuels its use in asymmetric catalysis and enantioselective synthesis, addressing the pharmaceutical industry's need for "chiral auxiliaries" and "stereocontrolled reactions." Computational studies suggest its conformational flexibility enhances molecular recognition in host-guest systems.
Industrial applications of 1,4-diaminobutane-2,3-diol span epoxy resin modifiers, chelating agents, and corrosion inhibitors. Its dual functionality allows crosslinking in water-soluble polymers, a feature explored in "smart hydrogel design" research. The compound's metal-coordination capacity also makes it relevant to "catalytic nanoparticle stabilization," a trending topic in materials science publications.
From a synthetic perspective, 1,4-diaminobutane-2,3-diol (CAS No. 32798-38-2) can be produced via bio-catalytic routes using engineered microorganisms—a response to the "enzymatic diamine production" search trend. Analytical characterization typically involves HPLC-MS and NMR spectroscopy, with its polar nature requiring specialized chromatographic methods. Recent patents highlight its derivatization into N-heterocyclic compounds for bioactive molecule development.
Ongoing research explores 1,4-diaminobutane-2,3-diol's role in carbon capture technologies, leveraging its CO2 absorption capacity—a timely application given climate change concerns. Its low cytotoxicity profile (as per OECD 423 guidelines) supports biomedical uses, including drug delivery vectors and tissue engineering scaffolds. These applications align with frequent searches for "biocompatible amine polymers" in academic databases.
The commercial availability of 1,4-diaminobutane-2,3-diol (CAS No. 32798-38-2) remains limited to specialty chemical suppliers, with purity grades ranging from 95% to 99.5%. Storage recommendations emphasize anhydrous conditions to prevent diol hydration or amine oxidation. Market analyses predict growth in its derivatives sector, particularly for photoresist additives in semiconductor manufacturing—addressing the "electronic chemicals market" search trend.
Future directions for 1,4-diaminobutane-2,3-diol research include computational property prediction using AI-assisted models and continuous flow synthesis optimization. Its potential in ionic liquid formulations for battery electrolytes responds to "energy storage materials" search volumes. As regulatory frameworks evolve, this compound's REACH compliance and life cycle assessment data will become increasingly important for industrial adoption.
32798-38-2 (1,4-diaminobutane-2,3-diol) 関連製品
- 1807230-45-0(Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)
- 2172278-05-4(5-(2-methylpropyl)-2-propyloxolane-3-carboxylic acid)
- 895021-50-8(2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide)
- 2171600-21-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-2-(methoxymethyl)morpholin-4-yl-5-oxopentanoic acid)
- 1428365-42-7(4-propyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)
- 1245569-19-0(3-Fluoro-4-piperidinoaniline hydrochloride)
- 2059965-95-4(4,4-difluoro-3-methoxyoxane)
- 890640-39-8(1-(4-ethoxyphenyl)-4-1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
- 1554031-48-9(2-(2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine)
- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)



